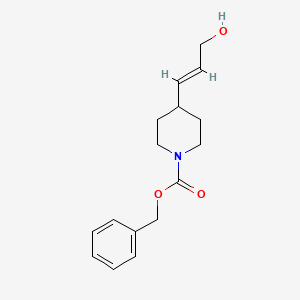

trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester

Description

trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a trans-configured 3-hydroxy-propenyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name |

benzyl 4-[(E)-3-hydroxyprop-1-enyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-7,14,18H,8-13H2/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUOISBJWMSBJ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C=CCO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1/C=C/CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the hydroxy-propenyl group: This step often involves the use of reagents such as allyl alcohol and appropriate catalysts to introduce the hydroxy-propenyl group onto the piperidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: It may serve as a ligand in the study of receptor-ligand interactions.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-Benzyl Ester Derivatives

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Hydroxy-propenyl vs. Oxoethyl (): The hydroxy-propenyl group in the target compound offers a hydrogen bond donor/acceptor, unlike the ketone in the oxoethyl analog. This difference may enhance binding affinity to enzymes or receptors, such as opioid receptors or autotaxin inhibitors .

- Hydroxy-propenyl vs. The vinyl group may increase reactivity in polymerization or cross-coupling reactions.

- Amino vs. Hydroxy-propenyl (): The amino group in 4-amino-3-hydroxy derivatives introduces basicity, which could improve solubility in acidic environments but may reduce blood-brain barrier permeability compared to the hydroxy-propenyl group.

Physicochemical and Pharmacokinetic Properties

- Polarity and Solubility: The hydroxy-propenyl group increases hydrophilicity compared to non-polar substituents like phenyl-propionyl-amino (). This may enhance aqueous solubility but reduce membrane permeability.

- Stability : Esters with electron-withdrawing groups (e.g., oxoethyl in ) are more prone to hydrolysis than those with hydroxy-propenyl, which may offer better metabolic stability.

Biological Activity

Trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and a molecular weight of approximately 250.2968 g/mol. Its structure includes a piperidine ring substituted with a hydroxyl propenyl group and a benzyl ester, which may influence its biological interactions.

Analgesic Effects

Compounds in the piperidine class are often associated with analgesic effects. Fentanyl-related compounds demonstrate significant analgesic potency, with modifications in the piperidine structure leading to variations in efficacy . Although direct studies on the analgesic properties of this compound are not well-documented, it is plausible that similar mechanisms could be at play given its structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting biological activity. Modifications to the piperidine ring, such as substituents on the nitrogen or alterations in the ester group, can significantly impact pharmacological properties. In related compounds, changes in substituents have led to enhanced potency or altered receptor affinities .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.